([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate)
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Description
“([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95%” is a chemical compound with a molecular weight of 491.22 . It is a solid at room temperature . The IUPAC name for this compound is oxazolo[4,5-b]pyridin-2-ylmethanamine tris(2,2,2-trifluoroacetate) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7N3O.3C2HF3O2/c8-4-6-10-7-5(11-6)2-1-3-9-7;33-2(4,5)1(6)7/h1-3H,4,8H2;3(H,6,7) . This indicates that the compound contains a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 491.22 . The IUPAC name for this compound is oxazolo[4,5-b]pyridin-2-ylmethanamine tris(2,2,2-trifluoroacetate) .Future Directions
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Properties
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridin-2-ylmethanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.3C2HF3O2/c8-4-6-10-7-5(11-6)2-1-3-9-7;3*3-2(4,5)1(6)7/h1-3H,4,8H2;3*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEGRKVTVXZHEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F9N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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